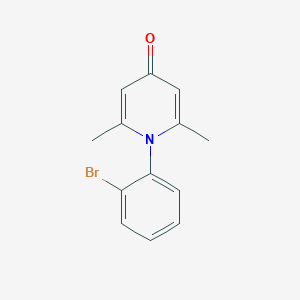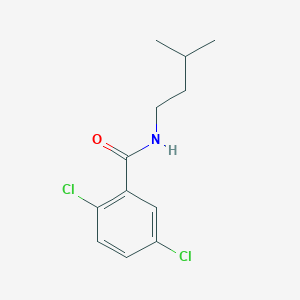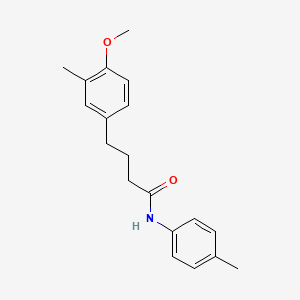
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as MNCTH, is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
Applications De Recherche Scientifique
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and material science. In medicinal chemistry, 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to exhibit anticancer and antimicrobial properties, making it a promising candidate for the development of new drugs. In organic electronics, 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been used as a building block for the synthesis of organic semiconductors with improved performance. In material science, 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been investigated for its potential use as a sensor material for the detection of heavy metal ions.
Mécanisme D'action
The mechanism of action of 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and microbial growth. 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has also been shown to inhibit the activity of bacterial RNA polymerase, an enzyme that is essential for bacterial transcription and survival.
Biochemical and Physiological Effects:
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of microbial growth, and the modulation of ion channel activity. 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one has several advantages for lab experiments, including its relatively simple synthesis method, its stability under a range of conditions, and its potential for use in a variety of applications. However, 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential therapeutic applications in cancer and infectious diseases, and the exploration of its potential use in organic electronics and material science. Additionally, further studies are needed to fully understand the mechanism of action of 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one and to identify any potential side effects or toxicity.
Méthodes De Synthèse
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one can be synthesized through a multi-step process that involves the reaction of 8-methyl-5-nitrocarbazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a cyclization reaction using an acid catalyst to yield 8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Propriétés
IUPAC Name |
8-methyl-5-nitro-2,3,4,9-tetrahydrocarbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-7-5-6-9(15(17)18)11-8-3-2-4-10(16)13(8)14-12(7)11/h5-6,14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDNXQZWDMPKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C3=C(N2)C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-5-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)

![1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine](/img/structure/B5780258.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)




![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)